6-Amidino-2-naphthol

Serine Protease Inhibition Enzyme Kinetics Fluorogenic Substrate

Erratic serine protease activity calibration undermines assay reproducibility. 6-Amidino-2-naphthol (CAS 58200-88-7) resolves this as a dual-purpose fluorescent probe and reference standard. • Real-time kinetic monitoring: stoichiometric release during nafamostat hydrolysis enables continuous fluorescence tracking of matriptase and β-tryptase. • Active-site titrant for accurate quantification of catalytically active enzyme concentrations. • Defined S1 pocket binder (PDB: 7VM6) for fragment-based drug design. • QC reference standard for nafamostat impurity profiling and batch consistency.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 58200-88-7
Cat. No. B1198881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amidino-2-naphthol
CAS58200-88-7
Synonyms6-amidino-2-naphthol
6-amidino-2-naphthol hydrochloride
6-amidino-2-naphthol mesylate
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)O)C=C1C(=N)N
InChIInChI=1S/C11H10N2O/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,14H,(H3,12,13)
InChIKeyULKSSXOMKDEKPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amidino-2-naphthol: Serine Protease Probe & Nafamostat Pharmacophore


6-Amidino-2-naphthol (CAS 58200-88-7), also known as 6-hydroxy-2-naphthamidine, is a small-molecule aromatic amidine that serves both as a direct, reversible inhibitor of trypsin-like serine proteases and as the fluorescent leaving group generated during the mechanism-based inactivation of proteases by the clinical agent nafamostat [1]. As a standalone molecular entity, it exhibits low-micromolar affinity for the active site of target enzymes and is distinguished by a naphthol core that imparts intrinsic fluorescence, enabling real-time kinetic monitoring of enzyme reactions [2]. Its primary utility lies in biochemical research as a defined pharmacological probe for serine protease activity and as a critical analytical reference standard for nafamostat metabolism and quality control [3].

Serine protease activity probe
Fluorescent leaving group for kinetic monitoring
Analytical reference standard for nafamostat metabolism

6-Amidino-2-naphthol Free Base vs. Nafamostat: Key Differences


6-Amidino-2-naphthol cannot be substituted with generic 'amidine' compounds or even its own parent drug without altering experimental outcomes. Unlike the potent, covalent inhibitor nafamostat (IC₅₀ in the low nanomolar range), 6-amidino-2-naphthol is a weak, reversible inhibitor (IC₅₀ in the micromolar range) that leaves the active site accessible and releases a fluorescent signal upon cleavage [1]. This contrasts sharply with other simple aromatic amidines like benzamidine, which lack the naphthol fluorophore and exhibit markedly weaker, purely competitive inhibition [2]. Critically, the free base form (CAS 58200-88-7) possesses different solubility, stability, and binding kinetics than its hydrochloride (CAS 66217-10-5) or methanesulfonate (CAS 82957-06-0) salts, which can alter apparent inhibition constants and fluorescence properties in biological assays [3]. Substitution without accounting for these material differences will compromise assay reproducibility and invalidate quantitative comparisons to published data.

Nafamostat substitution

Reversible micromolar inhibition profile differs from nafamostat’s covalent, low-nM mechanism. Potency mismatch may alter experimental outcomes.

Generic amidines (e.g. benzamidine)

Absence of naphthol fluorophore limits fluorescence-based detection; active-site titration not feasible.

Salt form mismatch

Different counterion (HCl, mesylate) affects solubility, stability, and binding kinetics; may shift apparent inhibition constants.

6-Amidino-2-naphthol: Quantitative Comparison with Nafamostat & Benzamidine


Inhibitory Potency vs. Nafamostat

In a comparative enzyme inhibition study against purified human matriptase and β-tryptase, the IC₅₀ of 6-amidino-2-naphthol (the leaving group of nafamostat) was found to be >10⁴-fold higher than that of intact nafamostat [1]. This demonstrates that the free compound is not a potent inhibitor and confirms that nafamostat's mechanism is suicide inhibition, not product inhibition [1].

Potency comparison
Head-to-head
IC₅₀ ratio >10,000× higher vs. nafamostat
Defines compound as analytical probe, not high-potency inhibitor.
Matriptase & β-tryptase assay context.
Serine Protease Inhibition Enzyme Kinetics Fluorogenic Substrate

Inhibition Mode: Mixed-Type vs. Nafamostat

Kinetic analysis of the reaction of nafamostat with bovine pancreatic trypsin revealed that the released product, 6-amidino-2-naphthol, is a mixed-type inhibitor with distinct competitive (Kic = 14.7 μM) and uncompetitive (Kiu = 19.5 μM) inhibition constants [1]. In contrast, the parent compound nafamostat acts as a time-dependent, essentially irreversible inhibitor with an overall inhibition constant (Ki*) of 0.4 nM [1].

Inhibition kinetics
Head-to-head
Kic = 14.7 μM, Kiu = 19.5 μM; Nafamostat Ki* = 0.4 nM
Enables correction for residual inhibition in nafamostat hydrolysis assays.
Bovine trypsin, pH 7.4, 25°C.
Enzyme Kinetics Trypsin Inhibition Mixed-Type Inhibition

Fluorometric Active-Site Titration

The release of the fluorescent 6-amidino-2-naphthol moiety from nafamostat is stoichiometric (1:1) with enzyme active sites. This property was exploited to develop a highly sensitive fluorometric assay for estimating the active-site concentration of matriptase and β-tryptase preparations [1]. In contrast, benzamidine and other simple amidine inhibitors lack this intrinsic fluorescence, requiring separate, less quantitative detection methods [2].

Fluorometric titration
Class-level
Stoichiometric fluorescent signal upon nafamostat cleavage; benzamidine lacks fluorescence
Provides quantitative active-site concentration; not matched by non-fluorescent amidines.
Matriptase/β-tryptase titration.
Fluorescence Assay Active-Site Titration Serine Protease

Structural Basis: S1 Pocket Binding in uPA

A high-resolution (1.79 Å) crystal structure of urokinase-type plasminogen activator (uPA) in complex with 6-amidino-2-naphthol (PDB ID: 7VM6) reveals that the amidine group forms a bidentate salt bridge with Asp189 in the S1 specificity pocket, while the naphthol ring extends toward the solvent [1]. In the same study, the structure of the uPA:nafamostat complex showed that the intact drug can bind in two conformations, one of which positions the 6-amidino-2-naphthol group in the S1 pocket [1].

Structural binding mode
Method context
1.79 Å crystal structure (PDB 7VM6); amidine-Asp189 salt bridge
Validates fragment hit for structure-guided inhibitor optimization.
uPA S195A mutant complex.
X-ray Crystallography Serine Protease Structure Fragment-Based Drug Design

6-Amidino-2-naphthol: Research & QC Applications


Fluorometric Active-Site Titration of Matriptase & Tryptase

Utilize the stoichiometric release of fluorescent 6-amidino-2-naphthol from nafamostat to accurately determine the concentration of catalytically active matriptase or β-tryptase in enzyme preparations. This method provides a sensitive and quantitative alternative to traditional active-site titrants and is essential for standardizing enzyme activity in biochemical and pharmacological assays [1].

Kinetic Analysis of Nafamostat Hydrolysis

Employ purified 6-amidino-2-naphthol as an analytical standard to monitor the kinetics of nafamostat hydrolysis by serine proteases. Its distinct UV/fluorescence spectrum allows real-time tracking of the acylation and deacylation steps, enabling detailed mechanistic studies of nafamostat's 'suicide' inhibition mechanism [2].

Fragment-Based Lead Discovery for Serine Proteases

Use the high-resolution crystal structure of 6-amidino-2-naphthol bound to uPA (PDB: 7VM6) as a validated starting point for structure-based drug design. The compound's defined binding pose in the S1 pocket, coupled with its low molecular weight, makes it an ideal fragment for optimization into more potent and selective amidine-based inhibitors [3].

Nafamostat Quality Control & Impurity Profiling

Quantify 6-amidino-2-naphthol as a key degradation product and process impurity in nafamostat mesylate drug substance and formulations. Its presence and concentration are critical quality attributes that must be monitored to ensure batch-to-batch consistency and compliance with pharmacopoeial standards [1].

Application
Selection Property
Validation Focus
Fluorometric active-site titration
Stoichiometric fluorescence release
Enzyme active-site concentration
Nafamostat hydrolysis kinetics
Distinct UV/fluorescence spectrum
Real-time acylation/deacylation monitoring
Fragment-based lead discovery
Validated S1 pocket binding pose
Structure-guided optimization
Nafamostat impurity profiling
Key degradation product identity
Batch-to-batch consistency

Technical Documentation Hub

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22 linked technical documents
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